molecular formula C11H10O2 B158806 [2-(2-Furyl)phenyl]methanol CAS No. 139697-88-4

[2-(2-Furyl)phenyl]methanol

Cat. No. B158806
M. Wt: 174.2 g/mol
InChI Key: NBLMKRIYULDNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It has an average mass of 174.196 Da and a mono-isotopic mass of 174.068085 Da . The compound is also known by other names such as “(furan-2-yl)(phenyl)methanol” and "2-Furanmethanol, α-phenyl-" .


Molecular Structure Analysis

The molecular structure of “[2-(2-Furyl)phenyl]methanol” consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the molecular structure could not be retrieved due to expired search results.


Physical And Chemical Properties Analysis

“[2-(2-Furyl)phenyl]methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 265.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.2±3.0 kJ/mol and a flash point of 114.3±23.2 °C . The compound has a molar refractivity of 49.4±0.3 cm3, and it accepts 2 hydrogen bonds and donates 1 .

Scientific Research Applications

Anti-leishmanial Activity

2-furyl(phenyl)methanol, isolated from Atractilis gummifera roots, exhibits notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This compound showed significant effects against the promastigote form of the parasite (Deiva et al., 2019).

Synthesis Applications

A photo-induced rearrangement of 2'-arylisoflavones, including furyl, has been developed for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones. This method is environmentally friendly and cost-efficient, as it uses ethanol as the solvent and requires no transition metal catalysts (Wang et al., 2019).

Photometric Method Development

A photometric procedure was developed for methanol determination, using a reaction involving phenyl hydrazin and dinitride sulfanilic acid. This method is highly sensitive and selective, even in the presence of furyl alcohol (Putilina & Tsygal'nitskaia, 1989).

NMR Studies

E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were investigated using NMR spectroscopy in various solvents to understand their conformations. The study found no conformational preferences for these compounds in different solvents (Forgó, Felfoeldi, & Pálinkó, 2005).

Fluorination Reactions

The fluorination of (2-furyl)methanol with sulfur tetrafluoride produced (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. This process involved triethylamine or pyridine in dichloromethane or cyclohexane solution at −50°C (Janzen & Marat, 1988).

Enzyme Inhibitory Activity

A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed good enzyme inhibitory activity. One compound in particular exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).

Carbon-13 NMR Studies

A series of trisubstituted methanols, including 2-furyl, were studied using carbon-13 NMR. The chemical shifts of specific carbon atoms in these compounds followed additive models with high accuracy (Avendaño, de Diego, & Elguero, 1990).

Alzheimer's Disease Research

A new series of multifunctional amides, including 2-furyl(1-piperazinyl)methanone, was synthesized and tested for enzyme inhibitory potentials against Alzheimer's disease. The compounds showed moderate inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

Safety And Hazards

“[2-(2-Furyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(furan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLMKRIYULDNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445999
Record name [2-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Furyl)phenyl]methanol

CAS RN

139697-88-4
Record name [2-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.